Fmoc-homoarg-OH

描述

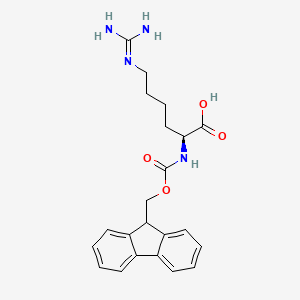

Fmoc-homoarginine (Fmoc-homoarg-OH) is a derivative of the amino acid homoarginine, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to introduce homoarginine into peptide chains .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homoarginine typically involves the protection of the homoarginine amino group with the Fmoc group. This is achieved through the reaction of homoarginine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis of Fmoc-homoarginine can be optimized by using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

化学反应分析

Types of Reactions

Fmoc-homoarginine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Coupling Reactions: Fmoc-homoarginine can be coupled to other amino acids or peptides using coupling reagents like diisopropylcarbodiimide (DIC) and OxymaPure.

Common Reagents and Conditions

Deprotection: Piperidine in DMF at room temperature.

Coupling: DIC and OxymaPure in DMF at elevated temperatures (e.g., 45°C) to improve reaction efficiency.

Major Products Formed

The major products formed from these reactions include deprotected homoarginine and peptide chains containing homoarginine residues .

科学研究应用

Peptide Synthesis

Fmoc-homoarg-OH is primarily used in the synthesis of various peptides. Its role as a protecting group allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This method is crucial for creating peptides with specific sequences and functionalities.

Case Study: Antimicrobial Peptides

Research has demonstrated the effectiveness of this compound in synthesizing antimicrobial peptides. These peptides are vital in combating antibiotic-resistant bacteria. For instance, studies have shown that incorporating homoarginine into peptide sequences enhances their antimicrobial activity, making them promising candidates for new therapeutic agents .

Drug Development

The unique structural properties of this compound make it valuable in drug development. Its derivatives are explored for their potential to target specific biological pathways, which is essential for creating effective pharmaceuticals.

Case Study: Opioid Peptides

A study focused on synthesizing homoarginine-containing opioid peptides using this compound revealed promising results in terms of biological activity. These peptides exhibited enhanced binding affinity to opioid receptors, suggesting their potential as pain management therapies .

Bioconjugation

This compound facilitates bioconjugation processes, which involve attaching biomolecules to other molecules for therapeutic applications. This capability is particularly useful in developing targeted drug delivery systems.

Applications in Targeted Therapy

The sulfonyl group present in some derivatives of this compound aids in bioconjugation, allowing researchers to attach drugs to antibodies or other targeting moieties. This approach enhances the specificity and efficacy of treatments for diseases such as cancer .

Research on Protein Interactions

This compound is also utilized in studying protein-protein interactions. Understanding these interactions is crucial for elucidating cellular mechanisms and identifying potential therapeutic targets.

Case Study: Protein Transduction

Studies involving beta-oligoarginines derived from this compound have shown their ability to penetrate cell membranes and interact with nuclear components. This property opens avenues for developing strategies to deliver therapeutic agents directly into cells .

Data Tables

作用机制

The mechanism of action of Fmoc-homoarginine involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of homoarginine, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides with homoarginine residues .

相似化合物的比较

Similar Compounds

Fmoc-arginine: Similar to Fmoc-homoarginine but with a shorter side chain.

Fmoc-ornithine: Another amino acid derivative used in peptide synthesis.

Uniqueness

Fmoc-homoarginine is unique due to its longer side chain compared to Fmoc-arginine, which can influence the properties and biological activity of the resulting peptides .

生物活性

Fmoc-homoarginine (Fmoc-homoarg-OH) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound, also known as Fmoc-L-beta-homoarginine, features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its use in solid-phase peptide synthesis (SPPS). The molecular formula is , with a molecular weight of 676.82 g/mol. The unique beta-homoarginine structure enhances the stability and pharmacokinetic properties of peptides synthesized with this compound.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the attachment of the Fmoc group to the homoarginine backbone. This allows for selective deprotection under basic conditions, typically using piperidine in dimethylformamide (DMF), facilitating subsequent coupling reactions with other amino acids to form peptides.

The biological activity of this compound is largely attributed to its incorporation into peptide sequences that exhibit pharmacological properties. The specific actions depend on the designed sequence of the resulting peptides, which can interact with various biological targets such as receptors or enzymes.

Potential Applications:

- Drug Development: Peptides synthesized with this compound have shown enhanced binding affinity and specificity for their targets, making them valuable candidates for therapeutic applications.

- Modulation of Signaling Pathways: Studies indicate that modifications involving homoarginine can influence signaling pathways by altering protein interactions.

Research Findings

Several studies have investigated the biological activities associated with homoarginine derivatives:

- Antibacterial Activity: A study on beta-oligoarginines, including those containing homoarginine, showed no significant antibacterial activity against common pathogens at concentrations up to 100 µM .

- Cell Penetration Studies: Research involving fluorescence-labeled beta-oligoarginines demonstrated their ability to penetrate HeLa cells and human foreskin keratinocytes, suggesting potential for drug delivery applications .

- Peptide Stability: Replacing arginine with homoarginine in peptide sequences has been shown to increase resistance to enzymatic degradation, enhancing the stability of biologically active peptides .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other related compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | Beta-homo structure enhances stability |

| Fmoc-L-Arginine(Pmc)-OH | Standard arginine side chain |

| Fmoc-homo-Lysine-OH | Lysine side chain; differing charge characteristics |

| Fmoc-homo-Arginine(Boc)-OH | Uses Boc protecting group; affects reactivity |

Study 1: Peptide Design and Activity

A study focused on synthesizing neo-endorphins and dynorphins using homoarginine derivatives showed promising results for increased resistance to proteolytic degradation, indicating that incorporating this compound could enhance therapeutic efficacy in pain management applications .

Study 2: High-Throughput Screening

High-throughput screening methods have been employed to assess the effectiveness of peptides containing this compound in biological assays targeting specific proteins or receptors. These studies highlight the potential for developing novel therapeutic agents based on this compound's unique properties.

属性

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELIJBJYZHTQU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654068 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776277-76-0 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。